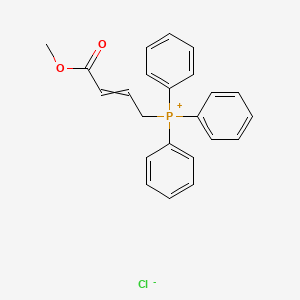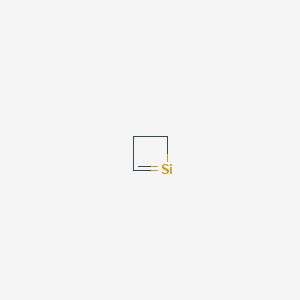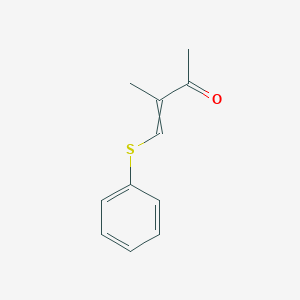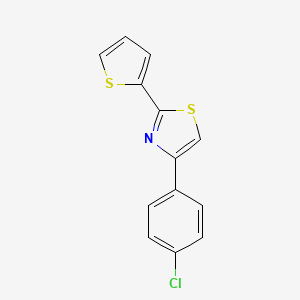
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl group and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or acetonitrile.
Catalyst: Bases such as potassium carbonate or sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary but often include key enzymes or receptors in the target organism.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(4-Chlorophenyl)-2-(furan-2-yl)-1,3-thiazole: Similar structure but with a furan ring instead of a thiophene ring.
4-(4-Bromophenyl)-2-(thiophen-2-yl)-1,3-thiazole: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole is unique due to the specific combination of its substituents, which can impart distinct electronic and steric properties
属性
CAS 编号 |
113214-27-0 |
|---|---|
分子式 |
C13H8ClNS2 |
分子量 |
277.8 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C13H8ClNS2/c14-10-5-3-9(4-6-10)11-8-17-13(15-11)12-2-1-7-16-12/h1-8H |
InChI 键 |
BDLJDPFCDPXGHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


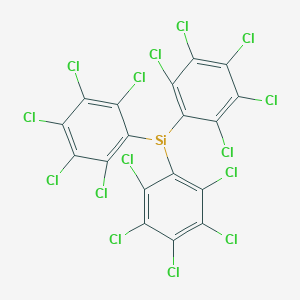
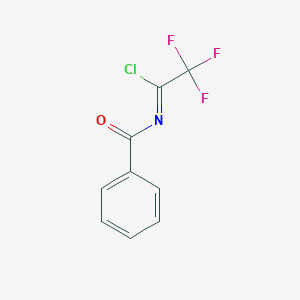
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
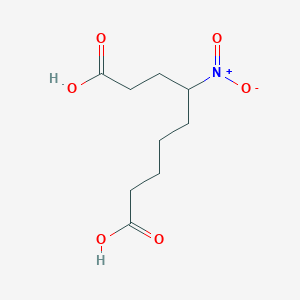
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
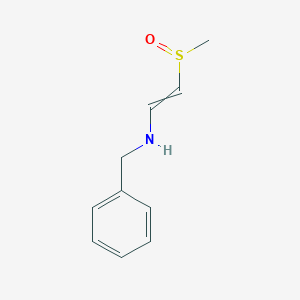
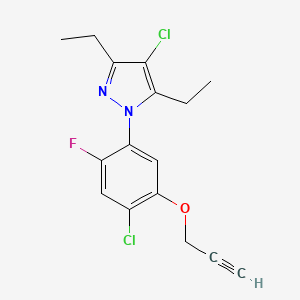

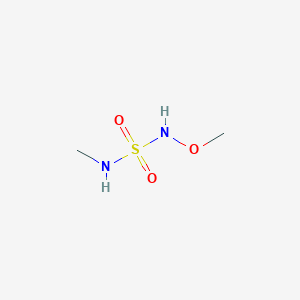

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
